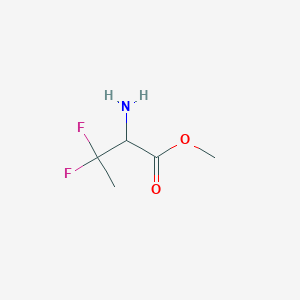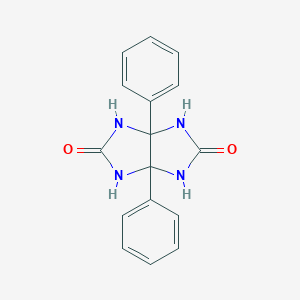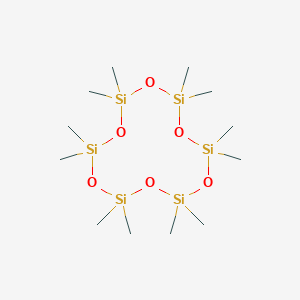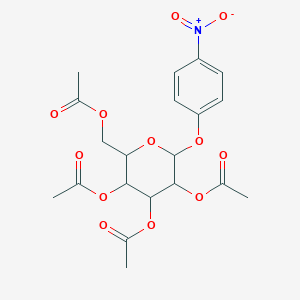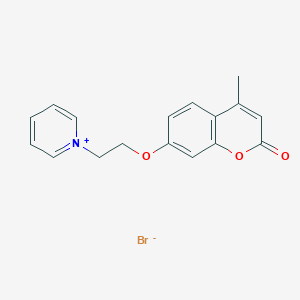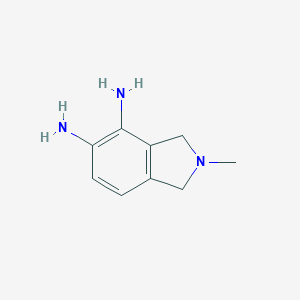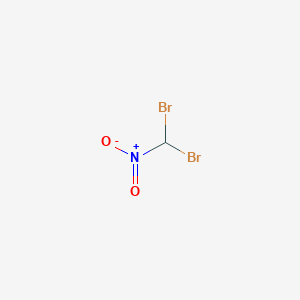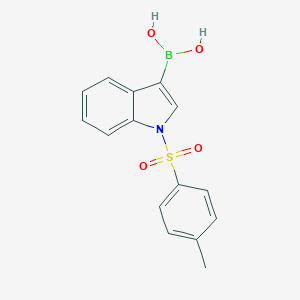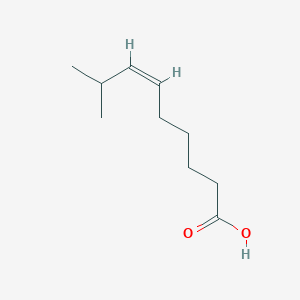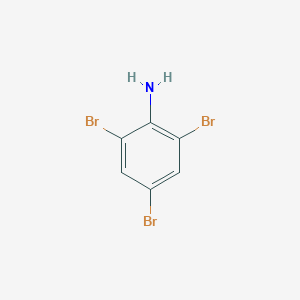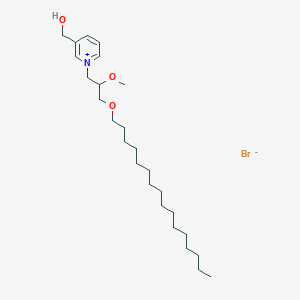
N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium, also known as mitoQ, is a mitochondria-targeted antioxidant that has gained attention for its potential therapeutic applications in various diseases. MitoQ is a derivative of ubiquinone, which is a component of the electron transport chain in mitochondria.
Mecanismo De Acción
MitoQ acts as a mitochondria-targeted antioxidant by scavenging reactive oxygen species and protecting against oxidative damage. Reactive oxygen species are generated during normal mitochondrial metabolism and can cause damage to cellular components, including DNA, proteins, and lipids. MitoQ accumulates within the mitochondria due to its triphenylphosphonium cation, where it can neutralize reactive oxygen species and prevent oxidative damage.
Efectos Bioquímicos Y Fisiológicos
MitoQ has been shown to have several biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, reducing inflammation, and improving cognitive function. MitoQ has also been shown to have a protective effect against ischemia-reperfusion injury, which occurs when blood flow is restored to tissue after a period of ischemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium in lab experiments is its specificity for mitochondria, which allows for targeted antioxidant therapy. MitoQ is also relatively stable and can be easily administered to cells or animals. However, one limitation of using N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium is its potential toxicity at high concentrations. Additionally, the effects of N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium may vary depending on the disease model and the specific experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium, including investigating its potential therapeutic applications in additional diseases, optimizing its dosing and delivery methods, and exploring its combination with other therapies. Additionally, further research is needed to understand the long-term safety and efficacy of N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium in humans.
Métodos De Síntesis
MitoQ is synthesized by attaching a triphenylphosphonium cation to the antioxidant molecule ubiquinone. This modification allows N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium to accumulate within the mitochondria, where it can scavenge reactive oxygen species and protect against oxidative damage. The synthesis of N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium involves several steps, including the preparation of the precursor molecule, the attachment of the triphenylphosphonium cation, and the purification of the final product.
Aplicaciones Científicas De Investigación
MitoQ has been studied extensively for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. In cardiovascular diseases, N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium has been shown to improve heart function, reduce oxidative stress, and prevent cell death. In neurodegenerative diseases, N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium has been shown to protect against mitochondrial dysfunction, reduce inflammation, and improve cognitive function. In cancer, N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy.
Propiedades
Número CAS |
149576-26-1 |
|---|---|
Nombre del producto |
N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium |
Fórmula molecular |
C26H48BrNO3 |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
[1-(3-hexadecoxy-2-methoxypropyl)pyridin-1-ium-3-yl]methanol;bromide |
InChI |
InChI=1S/C26H48NO3.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-30-24-26(29-2)22-27-19-17-18-25(21-27)23-28;/h17-19,21,26,28H,3-16,20,22-24H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
OXPKEWYJGZOESS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(C[N+]1=CC=CC(=C1)CO)OC.[Br-] |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(C[N+]1=CC=CC(=C1)CO)OC.[Br-] |
Sinónimos |
HMHM-pyridinium bromide N-(3-(hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



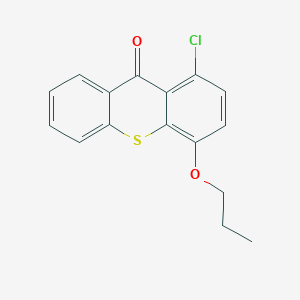
![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)
